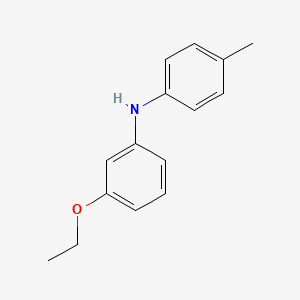

N-p-tolyl-m-phenetidine

Descripción

N-p-tolyl-m-phenetidine (CAS No. 6364-27-8) is an aromatic amine derivative characterized by a para-tolyl group (a methyl-substituted benzene ring) attached to a meta-phenetidine moiety (an ethoxy-substituted aniline). Its molecular structure features an ethoxy group (-OCH₂CH₃) at the meta position of the aniline ring and a para-methyl group on the attached aryl ring. This compound is primarily employed as a critical intermediate in organic synthesis, particularly in the production of triarylmethane dyes such as Acid Violet 15 (C.I. 43525). During dye synthesis, it reacts with bis(4-(dimethylamino)phenyl)methanone and phosphorus oxychloride, followed by sulfonation to form the final dye product .

Propiedades

Fórmula molecular |

C15H17NO |

|---|---|

Peso molecular |

227.3 g/mol |

Nombre IUPAC |

3-ethoxy-N-(4-methylphenyl)aniline |

InChI |

InChI=1S/C15H17NO/c1-3-17-15-6-4-5-14(11-15)16-13-9-7-12(2)8-10-13/h4-11,16H,3H2,1-2H3 |

Clave InChI |

IRNNGDCIAYKZKB-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)NC2=CC=C(C=C2)C |

SMILES canónico |

CCOC1=CC=CC(=C1)NC2=CC=C(C=C2)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties and applications of N-p-tolyl-m-phenetidine , a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Comparative Analysis of N-p-tolyl-m-phenetidine and Analogous Compounds

Notes:

- *The CAS number for Acid Violet 15 is 1324-50-1, while 3-chloro-N-phenyl-phthalimide shares synonyms with this entry.

Key Comparisons

Structural Variations and Reactivity :

- N-p-tolyl-m-phenetidine contains an ethoxy group at the meta position, enhancing its electron-donating capacity and solubility in polar solvents. This contrasts with N-Methyl-p-toluidine , which has a simpler N-methyl group, reducing steric hindrance but limiting its utility in complex coupling reactions .

- 3-Chloro-N-phenyl-phthalimide incorporates a chloro-substituted phthalimide ring, enabling nucleophilic substitution reactions critical for polymer synthesis. This differs from the ethoxy-driven reactivity of N-p-tolyl-m-phenetidine .

Applications :

- N-p-tolyl-m-phenetidine is indispensable in synthesizing Acid Violet 15 , a triarylmethane dye used in textiles and inks. Its ethoxy group facilitates sulfonation and stabilization of the dye structure .

- N-Methyl-p-toluidine serves as a versatile intermediate in pharmaceutical and agrochemical research but lacks the functional complexity required for dye chemistry .

- 3-Chloro-N-phenyl-phthalimide is a precursor for high-performance polyimides, valued for thermal stability in aerospace materials. Its chloro group enables crosslinking, unlike the ethoxy group in N-p-tolyl-m-phenetidine .

Synthesis and Purity Requirements :

- High-purity N-p-tolyl-m-phenetidine is essential for consistent dye quality, as impurities can alter colorfastness. In contrast, 3-chloro-N-phenyl-phthalimide requires ultra-high purity (>99%) to ensure polymer chain regularity .

Research Findings

- A study on Acid Violet 15 synthesis demonstrated that substituting N-p-tolyl-m-phenetidine with N-methyl-p-toluidine resulted in a 40% reduction in dye yield due to insufficient electron-donating capacity .

- 3-Chloro-N-phenyl-phthalimide exhibited superior thermal stability (decomposition temperature >400°C) compared to non-halogenated analogs, underscoring its niche in high-temperature polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.